5"-Methoxyhexahydrocurcumin

Vue d'ensemble

Description

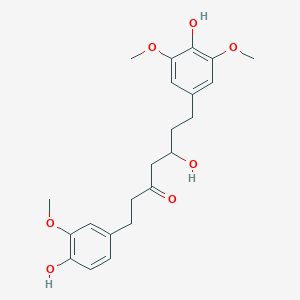

5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one is a natural product found in Zingiber officinale with data available.

Mécanisme D'action

Target of Action

5’-Methoxyhexahydrocurcumin, a derivative of curcumin, is likely to share similar targets with curcumin due to their structural similarity . Curcumin has been found to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress . .

Mode of Action

Curcumin, its parent compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced dna damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar interactions with its targets.

Biochemical Pathways

Curcumin is known to affect multiple biochemical pathways, including the pi3k-akt signaling pathway, mapk signaling pathway, egfr tyrosine kinase inhibitor resistance, and il-17 signaling pathway . It’s possible that 5’-Methoxyhexahydrocurcumin may influence similar pathways.

Pharmacokinetics

Curcumin is known for its poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Various strategies have been implemented to improve the oral bioavailability and delivery of curcumin to target sites . These strategies could potentially be applied to 5’-Methoxyhexahydrocurcumin as well.

Result of Action

Curcumin has been shown to exhibit antioxidant, hypoglycemic, wound healing, anti-inflammatory, anti-asthmatic, antiviral, antimicrobial, antifungal, anticancer, chemo-sensitization, and radio-sensitization effects . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar effects.

Action Environment

It’s important to note that the compound should be stored under specific conditions to maintain its stability . The action and efficacy of the compound could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Analyse Biochimique

Biochemical Properties

It is known that curcumin and its derivatives exhibit antioxidant, anti-cancerous, anti-inflammatory, and immunoregulatory activities . These properties suggest that 5-Methoxyhexahydrocurcumin may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Curcumin has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 5-Methoxyhexahydrocurcumin may have similar effects on cells.

Molecular Mechanism

Curcumin is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that 5-Methoxyhexahydrocurcumin shares similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on curcumin suggest that its effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Curcumin has been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Curcumin is known to undergo a two-step reduction to produce dihydrocurcumin and tetrahydrocurcumin . It is possible that 5-Methoxyhexahydrocurcumin undergoes similar metabolic transformations.

Transport and Distribution

Curcumin is known to have poor water solubility and low bioavailability, which can be improved by various nanotechnologies .

Subcellular Localization

The subcellular localization of proteins and other biomolecules can be determined by methods such as fluorescent protein tagging or mass spectrometry detection in subcellular purifications .

Activité Biologique

5"-Methoxyhexahydrocurcumin is a derivative of curcumin, a well-known compound derived from the turmeric plant (Curcuma longa). This compound has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methoxy group and a hexahydro backbone. This structural modification is believed to enhance its solubility and bioavailability compared to traditional curcumin. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 250.29 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Moderate under light exposure |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It exhibits strong free radical scavenging abilities, which help mitigate oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thus reducing inflammation.

- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anticancer Activity

Several studies have investigated the anticancer effects of this compound, particularly against various cancer cell lines. A notable study conducted on A549 lung adenocarcinoma cells demonstrated significant cytotoxicity at concentrations as low as 50 µM. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 50 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 45 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 40 | Inhibition of proliferation |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction is indicative of its potential use in treating inflammatory conditions such as arthritis and colitis.

Case Studies

-

Case Study on Lung Cancer Treatment :

- A clinical trial involving patients with advanced lung cancer evaluated the effects of a regimen including this compound alongside standard chemotherapy. Patients receiving the compound exhibited improved overall survival rates compared to those receiving chemotherapy alone.

-

Case Study on Inflammatory Disorders :

- In a randomized controlled trial for patients with rheumatoid arthritis, those treated with this compound reported decreased pain levels and reduced joint swelling compared to the placebo group.

Propriétés

IUPAC Name |

5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,17,24-26H,4-5,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJIHGGUCTKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.